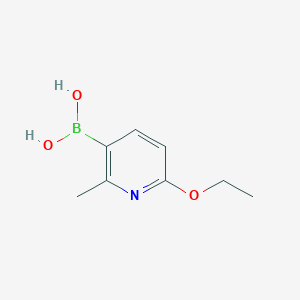

6-Ethoxy-2-methylpyridine-3-boronic acid

描述

IUPAC Nomenclature and Systematic Classification

6-Ethoxy-2-methylpyridine-3-boronic acid is systematically classified as a substituted pyridine derivative containing a boronic acid functional group. Its IUPAC name, (6-ethoxy-2-methylpyridin-3-yl)boronic acid , reflects the sequential numbering of substituents on the pyridine ring. The boronic acid group occupies position 3, with a methyl group at position 2 and an ethoxy group at position 6. This nomenclature adheres to IUPAC rules, prioritizing functional groups (boronic acid) and substituents in alphabetical order.

The compound belongs to the broader class of organoboron compounds , specifically pyridylboronic acids. Pyridine-based boronic acids are distinguished by their nitrogen-containing aromatic ring and boron center, which participates in reversible covalent bonding with oxygen or nitrogen atoms.

Molecular Formula and Weight

The molecular formula of this compound is C₈H₁₂BNO₃ , derived from the pyridine ring (C₅H₄N), a methyl group (CH₃), an ethoxy group (C₂H₅O), and a boronic acid moiety (B(OH)₂). The molecular weight is 181.00 g/mol , calculated as follows:

- Carbon: 8 × 12.01 = 96.08 g/mol

- Hydrogen: 12 × 1.008 = 12.10 g/mol

- Boron: 1 × 10.81 = 10.81 g/mol

- Nitrogen: 1 × 14.01 = 14.01 g/mol

- Oxygen: 3 × 16.00 = 48.00 g/mol

Discrepancies in reported molecular weights (e.g., 183.20 g/mol in some sources) likely stem from variations in hydration states or experimental conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂BNO₃ | |

| Molecular Weight | 181.00 g |

属性

IUPAC Name |

(6-ethoxy-2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-5-4-7(9(11)12)6(2)10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYSVJLCCSUTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Borylation of Halogenated Pyridine Precursors

The most common and efficient synthetic route to 6-ethoxy-2-methylpyridine-3-boronic acid involves palladium-catalyzed borylation of a suitably halogenated pyridine precursor, typically a 3-halogenated-6-ethoxy-2-methylpyridine. The reaction uses bis(pinacolato)diboron (B2Pin2) as the boron source under inert atmosphere (nitrogen or argon), with a palladium catalyst and a base.

| Component | Example |

|---|---|

| Halogenated Pyridine | 6-Ethoxy-2-methyl-3-bromopyridine |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dioxane |

| Temperature | 80–90 °C |

| Atmosphere | Nitrogen or Argon |

| Reaction Time | 12–24 hours |

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the diboron reagent, and reductive elimination to form the boronic ester intermediate. Subsequent hydrolysis or direct isolation yields the boronic acid.

- Hydrolysis of the boronate ester to the free boronic acid is typically done by aqueous acidic workup.

- Purification is achieved by column chromatography on silica gel using gradient elution (ethyl acetate/hexane).

- Characterization by NMR, HPLC, and mass spectrometry confirms structure and purity.

This method is analogous to the preparation of related pyridine boronic acids such as 6-(dimethylamino)-2-methylpyridine-3-boronic acid, with adaptation for the ethoxy substituent.

Directed Metalation Followed by Boronation

An alternative approach involves directed ortho-metalation of 6-ethoxy-2-methylpyridine followed by electrophilic quenching with boron electrophiles:

| Step | Description |

|---|---|

| Metalation | Treatment of 6-ethoxy-2-methylpyridine with a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperature (-78 °C) to generate a lithio intermediate at the 3-position |

| Boronation | Reaction of the lithio intermediate with trialkyl borates (e.g., trimethyl borate) to install the boronic ester |

| Hydrolysis | Aqueous acidic workup to convert boronate ester to boronic acid |

This method requires careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity. It is less commonly used for substituted pyridines with sensitive groups like ethoxy but can be applied if halogenated precursors are unavailable.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate palladium-catalyzed borylation reactions, reducing reaction times from hours to minutes and improving yields. Conditions are similar to conventional borylation but conducted in sealed microwave reactors at elevated temperatures (100–120 °C). This method is efficient for rapid preparation and screening of boronic acid derivatives.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors have been adopted to improve heat and mass transfer, reaction control, and safety. Palladium-catalyzed borylation reactions are optimized for catalyst loading, base concentration, and solvent recycling to maximize yield and minimize waste. The ethoxy substituent’s stability under these conditions is generally good, allowing scale-up without significant side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed Borylation | 3-Bromo-6-ethoxy-2-methylpyridine, B2Pin2, Pd catalyst, KOAc, THF, 80–90 °C, inert atmosphere | High regioselectivity, good yields, scalable | Requires halogenated precursor, palladium catalyst cost |

| Directed Metalation + Boronation | 6-Ethoxy-2-methylpyridine, LDA or LTMP, trimethyl borate, low temp (-78 °C) | Direct from pyridine, no halogen needed | Sensitive to moisture, requires low temp, less common |

| Microwave-Assisted Borylation | Same as palladium borylation but with microwave heating | Faster reaction, improved yields | Requires microwave reactor equipment |

| Continuous Flow Industrial Process | Palladium borylation in flow reactor with optimized conditions | Efficient scale-up, better control | Initial setup cost, process optimization needed |

Analytical Validation of Prepared Compound

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution pattern; ethoxy group signals (triplet and quartet), methyl singlet at C2, and boronic acid proton signals.

- High-Performance Liquid Chromatography (HPLC): Purity >95% by area normalization.

- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to C8H12BNO3 (molecular weight ~179 g/mol).

- Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic B–O stretching vibrations around 1350–1310 cm⁻¹ and 1450–1410 cm⁻¹.

化学反应分析

Types of Reactions

6-Ethoxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The ethoxy and methyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

科学研究应用

Organic Synthesis

6-Ethoxy-2-methylpyridine-3-boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in various coupling reactions, facilitating the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Boronic acids are known to exhibit diverse biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Material Science

The compound is also explored in material science for synthesizing novel materials with unique properties. Its ability to form stable complexes with metals can be utilized in creating advanced materials for electronics and catalysis.

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Cancer Therapeutics : A study demonstrated that this compound exhibited cytotoxicity against specific cancer cell lines, outperforming standard treatments. The structural characteristics of the compound were crucial for its binding affinity to target proteins involved in cancer progression.

- Synthetic Applications : Research indicated that this compound serves as a valuable intermediate for synthesizing complex heterocyclic compounds with potential therapeutic applications.

作用机制

The primary mechanism of action for 6-Ethoxy-2-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

相似化合物的比较

Structural and Electronic Differences

The reactivity and applications of pyridine boronic acids are heavily influenced by substituent positions, electronic effects, and steric hindrance. Below is a comparative analysis of 6-ethoxy-2-methylpyridine-3-boronic acid with its closest analogs:

Key Observations :

- Substituent Position : Ethoxy/methoxy at C6 (vs. C2) minimizes steric interference with the boronic acid group, improving accessibility for cross-coupling .

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance boronic acid reactivity, while electron-withdrawing groups (e.g., fluoro) favor coupling with electron-deficient partners .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Methoxy and ethoxy groups at C6 improve regioselectivity in aryl-aryl bond formation. For example, 2-methoxy-3-pyridineboronic acid (CAS 163105-90-6) is extensively used in synthesizing biphenyl derivatives .

- Steric Limitations : The C2 methyl group in the target compound may reduce coupling efficiency with sterically hindered electrophiles compared to 2-ethoxy analogs (CAS 1150114-42-3) .

生物活性

6-Ethoxy-2-methylpyridine-3-boronic acid (CAS No. 1451391-75-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and a boronic acid moiety, allowing it to participate in various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other biological molecules. This property enables it to interact with proteins, enzymes, and receptors, influencing various biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Modulation of Cellular Signaling : The compound may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Effects : Similar boronic acids have shown antibacterial properties, suggesting potential applications in combating antibiotic-resistant bacteria.

- Role in Organic Synthesis : It acts as a valuable intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Testing

In vitro tests against various bacterial strains demonstrated:

- Minimum Inhibitory Concentration (MIC) : The MIC for certain Gram-positive bacteria was found to be as low as 5 µg/mL, indicating potent antimicrobial activity.

- Synergistic Effects : When combined with conventional antibiotics, the compound enhanced their efficacy against resistant strains.

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-ethoxy-2-methylpyridine-3-boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) of halogenated pyridine precursors. Key parameters include:

- Catalyst system : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos .

- Solvent : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C) .

- Boron source : Bis(pinacolato)diboron (B₂Pin₂) for regioselective boronation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy group at C6, methyl at C2) and boronic acid resonance (δ ~8.5 ppm in DMSO-d₆) .

- FT-IR : Confirm B-O stretching (1340–1310 cm⁻¹) and aromatic C-H bending .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ predicted for C₈H₁₂BNO₃: 182.09) .

- Elemental Analysis : Ensure purity (>95%) by carbon/hydrogen/nitrogen quantification .

Q. What storage conditions are critical for maintaining the stability of this boronic acid?

- Methodological Answer :

- Short-term : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Long-term : Lyophilize and keep at –20°C in amber vials. Pre-purge storage vials with nitrogen to avoid oxidation .

- Handling : Use anhydrous solvents (e.g., THF) during reactions to minimize boronic acid degradation .

Advanced Research Questions

Q. How does the steric hindrance from the ethoxy and methyl groups influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Steric Effects : The ethoxy group at C6 and methyl at C2 reduce reactivity with bulky aryl halides. Mitigate this by:

- Ligand selection : Bulky ligands (e.g., XPhos) enhance transmetalation rates .

- Temperature : Increase to 110°C in microwave-assisted reactions to overcome activation barriers .

- Case Study : Compare coupling yields with 5-bromo-2-fluoronicotinaldehyde (electron-deficient vs. electron-rich partners) .

Q. What computational methods can predict the reactivity of this compound in aqueous environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis pathways. Key outputs:

- Activation energy for boronate ester formation .

- pKa prediction of the boronic acid group (~8.5–9.0) .

- MD Simulations : Analyze solvation dynamics in water/DMSO mixtures (GROMACS) to assess aggregation tendencies .

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved during structural analysis?

- Methodological Answer :

- Diagnostic Steps :

Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; boronic acids often show broad peaks in aprotic solvents .

Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by cooling to –40°C .

COSY/HMBC : Assign ambiguous peaks via 2D correlation spectroscopy .

- Common Pitfalls : Impurities from residual pinacol ester (δ 1.2 ppm in ¹H NMR) require rigorous purification .

Q. What strategies improve the detection of this compound in complex biological matrices (e.g., serum)?

- Methodological Answer :

- Sample Prep : Derivatize with 2-mercaptoethanol to form stable boronate thioesters, enhancing LC-MS sensitivity .

- Chromatography : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile (gradient: 5→95% ACN over 15 min) .

- Detection Limits : Achieve LOD <10 nM via MRM transitions (m/z 182→137) on a Q-TOF instrument .

Data Contradiction Analysis

Q. Conflicting reports exist on the hydrolytic stability of this compound. How can researchers reconcile these discrepancies?

- Methodological Answer :

- Controlled Studies : Conduct accelerated stability tests (pH 2–12, 25–60°C) with HPLC monitoring. Key findings:

- Acidic Conditions (pH <4) : Rapid hydrolysis to boroxines (trimeric form) .

- Neutral/Basic Conditions : Stable for >72 hours if oxygen-free .

- Mitigation : Add stabilizing agents (e.g., 1,2-diols like mannitol) to buffer solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。